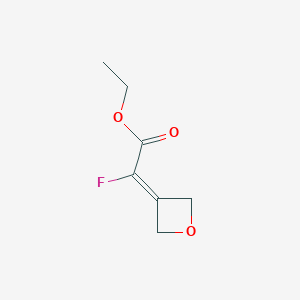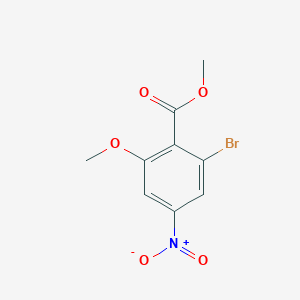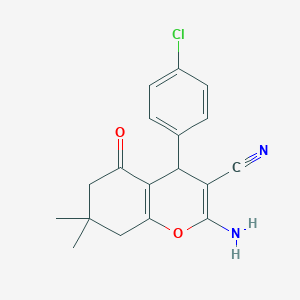
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-amino-4-chlorophenol , which is a light brown colored crystalline solid . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Chemical Reactions Analysis
2-Amino-4-chlorophenol, a component of your compound, may react with strong oxidizing agents .Physical And Chemical Properties Analysis
2-Amino-4-chlorophenol, a component of your compound, is a light brown colored crystalline solid . It is insoluble in water and may be sensitive to prolonged exposure to air and/or light .Applications De Recherche Scientifique
Crystallographic Studies
Research shows that this compound has been analyzed for its crystallographic properties. Sharma et al. (2021) compared the x-ray crystallographic behaviors of this compound with other polyfunctionalized 4H-pyran derivatives. The study focused on the crystal structures of these compounds, solved using single crystal X-ray diffraction data and refined by full-matrix least-squares procedures (Sharma, Sharma, & Kumar, 2021).
Biological Significance
Chavan et al. (2021) conducted a study highlighting the synthesis of this compound and its derivatives under green conditions. The study also examined the in-vitro anti-inflammatory activity of these synthesized compounds, showcasing their potential biological significance (Chavan, Pansare, Shelke, Shejul, & Bhoir, 2021).
Antimicrobial Activity
Moshafi et al. (2016) explored the antimicrobial effects of derivatives of this compound against various pathogenic microbial strains. The study synthesized several derivatives and evaluated their antibacterial effects, indicating the potential of these compounds in developing new antibacterial drugs (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).
Chemical Synthesis and Characterization
The compound has also been studied in the context of its chemical synthesis and characterization. This includes research on its crystallization in different crystal systems, interactions within the crystal structure, and the potential applications in synthesizing related compounds. Kumar et al. (2016) synthesized a similar compound using a one-pot multicomponent reaction, providing insights into its structure and intermolecular interactions (Kumar, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that 2-aminothiazole derivatives, which share a similar structure, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that certain 2-aminothiazole derivatives have shown significant inhibition both in vitro and in cells, reducing cell growth in the low nanomolar range .
Biochemical Pathways
2-aminothiazole derivatives have been found to affect a broad range of biochemical pathways, given their broad pharmacological spectrum .
Propriétés
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-3-5-11(19)6-4-10/h3-6,15H,7-8,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYBCSVEZBEZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


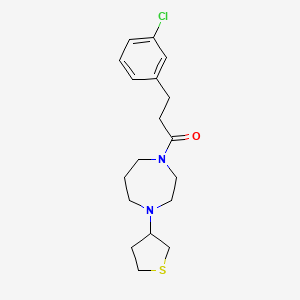
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)
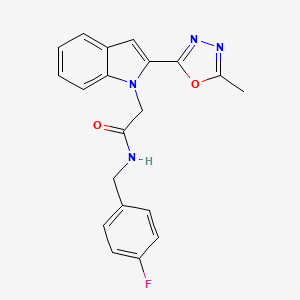
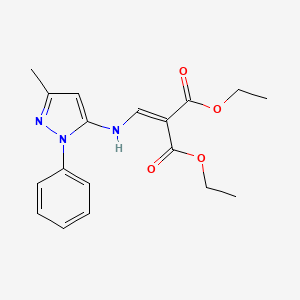

![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)
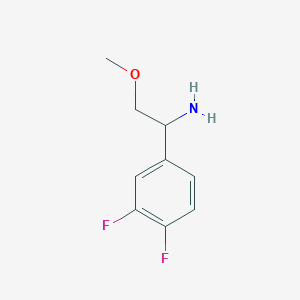

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)
![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)
